2-[1-(2-FLUOROPHENYL)-N-METHYLFORMAMIDO]-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE
Description
Properties
IUPAC Name |
2-fluoro-N-methyl-N-[2-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-14-11-18(26-9-5-6-10-26)24-17(23-14)12-22-19(27)13-25(2)20(28)15-7-3-4-8-16(15)21/h3-4,7-8,11H,5-6,9-10,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOFPLLSHQELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CN(C)C(=O)C2=CC=CC=C2F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(2-FLUOROPHENYL)-N-METHYLFORMAMIDO]-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the fluorophenyl and pyrrolidinylpyrimidinyl intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The presence of the pyrimidine and pyrrolidine rings may enhance binding affinity to cancer-related targets.
- Neurological Disorders : Given the structural characteristics, this compound could be explored for its effects on neurotransmitter systems. Compounds with similar frameworks have been investigated for their potential in treating conditions such as depression and anxiety due to their ability to modulate serotonin and norepinephrine levels.
- Antimicrobial Properties : The incorporation of fluorine atoms in organic compounds often enhances their pharmacokinetic properties, potentially increasing their efficacy as antimicrobial agents. Research into related compounds has shown promising results against various bacterial strains.
Synthesis Pathways
The synthesis of 2-[1-(2-fluorophenyl)-N-methylformamido]-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide can be achieved through several synthetic routes:
- Formylation Reactions : Utilizing 2-fluorophenyl derivatives as starting materials, formylation reactions can introduce the formamide group effectively.
- Pyrimidine Synthesis : The pyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors, followed by functionalization to introduce methyl groups.
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of a series of pyrimidine derivatives, including compounds structurally related to 2-[1-(2-fluorophenyl)-N-methylformamido]-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction.
Case Study 2: Neuropharmacological Evaluation
Research involving a related compound demonstrated its effectiveness in modulating serotonin receptors, leading to anxiolytic effects in animal models. This suggests that the compound may have similar properties worth investigating further.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidinylpyrimidinyl group can modulate the compound’s overall activity. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with several pharmacologically relevant molecules, though differences in substituents lead to distinct properties:
Key Observations:
Substituent Effects on Solubility :
- Compounds C, D, and E () exhibit variable solubility ratios, likely influenced by hydroxy and methoxy groups. The target compound lacks polar hydroxy groups, suggesting lower aqueous solubility than C–E but higher lipophilicity .
- The pyrrolidin-1-yl group in the target compound may enhance solubility in organic solvents compared to the tetrahydropyrimidinyl groups in compounds m/n/o .
Impact of Fluorination: The 2-fluorophenyl group in the target compound contrasts with the non-fluorinated phenyl rings in compounds C–E. Fluorination typically improves metabolic stability and membrane permeability, as seen in Example 83 (), which contains two fluorine atoms .
Thermal Stability: Example 83 () has a high melting point (302–304°C), attributed to its rigid chromenone core and fluorinated aromatic system. The target compound’s melting point is unreported but likely lower due to its flexible pyrrolidine substituent .
Stereochemical Complexity :
- Compounds m, n, and o () demonstrate how stereochemistry affects molecular interactions. The target compound lacks chiral centers, simplifying synthesis compared to these stereoisomers .
Research Implications
- Pharmacological Potential: The pyrimidine core and fluorinated aromatic system align with kinase inhibitor scaffolds (e.g., EGFR or VEGFR inhibitors), though activity data are needed for validation .
- Synthetic Feasibility : The absence of stereocenters in the target compound may streamline manufacturing compared to compounds m/n/o () .
- Knowledge Gaps: Solubility, bioavailability, and target-binding data for the compound are absent in the provided evidence, necessitating further experimental studies.
Biological Activity
The compound 2-[1-(2-fluorophenyl)-N-methylformamido]-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be categorized as an acetamide derivative, characterized by its unique functional groups, including a fluorophenyl moiety and a pyrimidinyl-pyrrolidinyl linkage. The synthesis typically involves multi-step reactions that integrate various chemical methodologies such as C-C coupling and formylation techniques.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Fluorophenyl | A phenyl ring substituted with fluorine |
| N-methylformamido | A formamide group with a methyl substituent |
| Pyrimidin-2-yl | A pyrimidine ring with specific substitutions |
| Pyrrolidin-1-yl | A saturated five-membered nitrogen-containing ring |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Initial studies suggest that it may exhibit:
- Anticancer Activity : Compounds similar to this structure have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the fluorophenyl group may enhance membrane permeability, contributing to increased antimicrobial efficacy against certain bacterial strains.
Case Studies
- Inhibition of Urease Activity : In related studies, compounds featuring similar acetamide functionalities demonstrated significant urease inhibition, suggesting potential applications in treating conditions like urease-related infections .
- Cytotoxicity Assays : MTT assays conducted on various cancer cell lines indicated that derivatives of this compound could inhibit cell growth, with IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Urease Inhibition | Significant inhibition observed | |
| Cytotoxicity | Low micromolar IC50 values in cancer cells | |
| Antimicrobial | Enhanced activity against specific bacteria |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds. The incorporation of fluorine atoms has been shown to increase lipophilicity and improve binding affinity to target proteins.
Molecular Docking Studies
In silico studies using molecular docking have provided insights into the binding modes of this compound with various biological targets, indicating that hydrogen bonding and hydrophobic interactions play crucial roles in its bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
